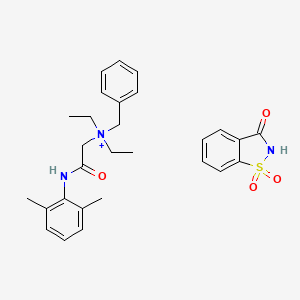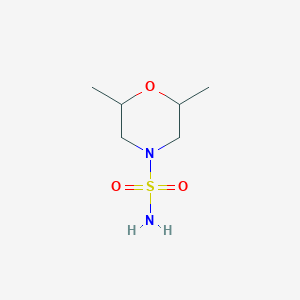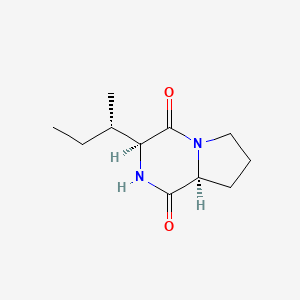
Cyclo(L-Pro-L-Ile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(L-Pro-L-Ile) is a diketopiperazine compound derived from the cyclic dipeptide of L-proline and L-isoleucine. Diketopiperazines are a class of secondary metabolites known for their diverse biological activities. Cyclo(L-Pro-L-Ile) has been identified in various microbial sources, including Bacillus thuringiensis, and has shown potential in inducing systemic resistance in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclo(L-Pro-L-Ile) can be synthesized through the cyclization of L-proline and L-isoleucine. The process typically involves the formation of a dipeptide intermediate, which then undergoes cyclization to form the diketopiperazine ring. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of Cyclo(L-Pro-L-Ile) can be achieved through fermentation processes using microbial strains such as Bacillus thuringiensis. The bacteria are cultured under specific conditions to produce the compound, which is then extracted and purified using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions: Cyclo(L-Pro-L-Ile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopiperazine derivatives.
Reduction: Reduction reactions can modify the diketopiperazine ring, leading to different structural analogs.
Substitution: Substitution reactions can introduce different functional groups into the diketopiperazine ring, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions are various diketopiperazine derivatives with altered biological activities .
Scientific Research Applications
Cyclo(L-Pro-L-Ile) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex diketopiperazine derivatives.
Industry: The compound is used in the development of eco-friendly pesticides and plant growth enhancers.
Mechanism of Action
Cyclo(L-Pro-L-Ile) exerts its effects by inducing systemic resistance in plants. It activates the expression of defense-related genes, such as pathogenesis-related (PR) genes, which enhance the plant’s ability to resist pathogen attacks. The compound interacts with molecular targets involved in the plant’s immune response pathways, leading to the activation of defense mechanisms .
Comparison with Similar Compounds
Cyclo(L-Pro-L-Ile) is unique among diketopiperazines due to its specific biological activities. Similar compounds include:
Cyclo(L-Pro-L-Phe): Known for its antimicrobial properties.
Cyclo(L-Leu-L-Val): Exhibits plant growth-promoting effects.
Cyclo(D-Pro-L-Val): Induces systemic resistance in plants similar to Cyclo(L-Pro-L-Ile).
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(3S,8aS)-3-[(2S)-butan-2-yl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-3-7(2)9-11(15)13-6-4-5-8(13)10(14)12-9/h7-9H,3-6H2,1-2H3,(H,12,14)/t7-,8-,9-/m0/s1 |
InChI Key |
ZDACRNZBFJOLTC-CIUDSAMLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


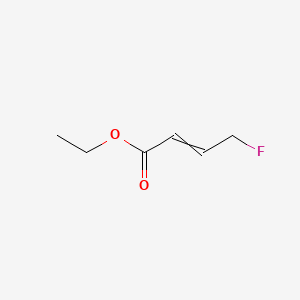
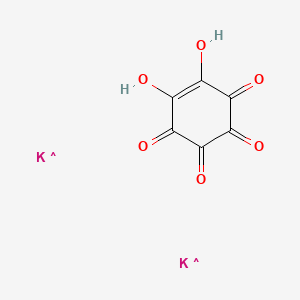
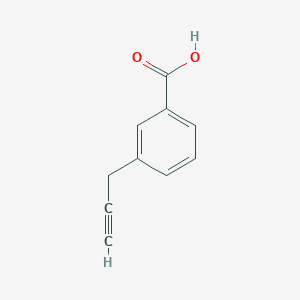


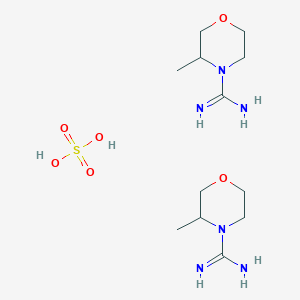
![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)
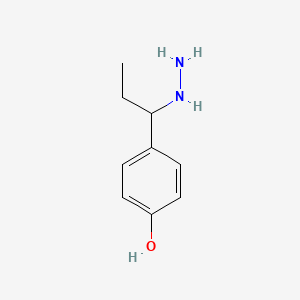
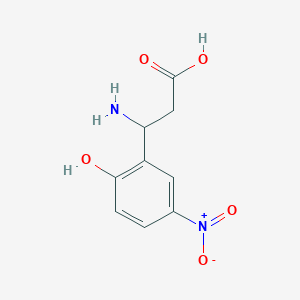
![(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B12439142.png)
![1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B12439145.png)
